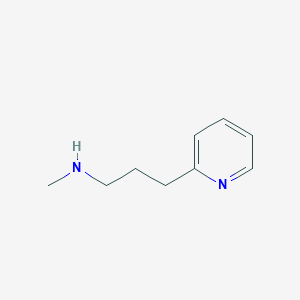

N-Methyl-3-(pyridin-2-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-3-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine chain, with a methyl group on the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like toluene under reflux conditions . Another method involves the reductive amination of 3-(pyridin-2-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

-

N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid converts the pyridine nitrogen to an N-oxide derivative.

-

Amine oxidation : Catalyzed by KMnO₄ or CrO₃, the primary oxidation product is a nitrile or imine .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, 60°C, 6 hours | N-Methyl-3-(pyridin-2-yl)propan-1-amine N-oxide |

| Amine oxidation | KMnO₄, acidic aqueous medium | 3-(Pyridin-2-yl)propanenitrile |

Substitution Reactions

The pyridine ring participates in electrophilic substitution, while the amine group reacts with electrophiles:

-

Halogenation : Bromine in HNO₃ introduces bromine at the pyridine’s C4 position.

-

Thiocarbamide formation : Reaction with thiourea derivatives replaces aryl chlorides (if present) with thiocarbamido groups under reflux .

| Substitution Site | Reagents | Conditions | Product |

|---|---|---|---|

| Pyridine ring | Br₂, HNO₃ | 0–5°C, 2 hours | 4-Bromo-N-methyl-3-(pyridin-2-yl)propan-1-amine |

| Aryl chloride* | Thiourea, isopropanol | Reflux, 4 hours | Thiocarbamido derivative |

*Requires a chloro-substituted aryl group in the structure .

Reductive Transformations

The pyridine ring can be reduced to a piperidine derivative under hydrogenation:

-

Catalytic hydrogenation : Pd/C or Raney nickel in ethanol yields a saturated piperidine ring.

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Pd/C (10%) | H₂, 50 psi, 12 hours | N-Methyl-3-(piperidin-2-yl)propan-1-amine |

Acylation and Alkylation

The secondary amine reacts with acyl chlorides or alkyl halides:

-

Acylation : Acetyl chloride forms an amide derivative in dichloromethane.

-

Alkylation : Limited by steric hindrance; methyl iodide requires strong bases like LDA.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 0°C → RT, 3 hours | N-Acetyl-N-methyl-3-(pyridin-2-yl)propan-1-amine |

| Alkylation | Methyl iodide, LDA | THF, −78°C → RT, 6 hours | Quaternary ammonium salt |

Aplicaciones Científicas De Investigación

Chemistry

N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a building block in organic synthesis. It is utilized to prepare more complex molecules, making it valuable for researchers aiming to develop new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties. It has been explored for developing drugs aimed at specific receptors or enzymes, including:

- Neuroprotective Effects : Research indicates that it may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders by reducing neuronal cell death under hypoxic conditions.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as a lead compound for new antibiotics.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its chemical structure. Factors such as solubility and stability are crucial for determining its effectiveness as a therapeutic agent.

Biological Activities Summary

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Inhibits nNOS, reducing NO levels | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Modulation | Potential inhibitor of key metabolic enzymes |

Case Study 1: Neuroprotective Potential

A study examining nNOS inhibitors demonstrated that compounds related to this compound significantly reduced neuronal cell death under hypoxic conditions. This supports the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties revealed the compound's effectiveness against Chlamydia species. This study highlighted its selective action and potential as a lead for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of N-Methyl-3-(pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions .

Comparación Con Compuestos Similares

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be compared with other similar compounds, such as:

N-Methyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.

N-Methyl-3-(pyridin-4-yl)propan-1-amine: Pyridine ring attached at the 4-position.

N-Methyl-3-(pyridin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position of the pyridine ring or the length of the carbon chain .

Actividad Biológica

N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms Include:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that compounds similar to this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .

2. Antimicrobial Activity

Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Potential

In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to this compound demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .

Propiedades

IUPAC Name |

N-methyl-3-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJZMRJLJLWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.